molecular formula C14H16N2O3 B12820681 Ethyl 2-(6-acetamido-1H-indol-4-yl)acetate

Ethyl 2-(6-acetamido-1H-indol-4-yl)acetate

Cat. No.: B12820681
M. Wt: 260.29 g/mol
InChI Key: ALVSBPQGGWUJBA-UHFFFAOYSA-N
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Description

Ethyl 2-(6-acetamido-1H-indol-4-yl)acetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core with an acetamido group at the 6-position and an ethyl ester group at the 2-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-acetamido-1H-indol-4-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-acetamido-1H-indol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-(6-acetamido-1H-indol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The acetamido group enhances the compound’s ability to interact with biological molecules, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(6-acetamido-1H-indol-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamido group at the 6-position and the ethyl ester group at the 2-position allows for unique interactions with biological targets and enhances its versatility in synthetic applications .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 2-(6-acetamido-1H-indol-4-yl)acetate

InChI

InChI=1S/C14H16N2O3/c1-3-19-14(18)7-10-6-11(16-9(2)17)8-13-12(10)4-5-15-13/h4-6,8,15H,3,7H2,1-2H3,(H,16,17)

InChI Key

ALVSBPQGGWUJBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2C=CNC2=CC(=C1)NC(=O)C

Origin of Product

United States

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